molecular formula C48H78O22 B13856120 (2S,3S,5R)-6-[[(4S,6aR,6bR,8R,8aR,9R,10R,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid

(2S,3S,5R)-6-[[(4S,6aR,6bR,8R,8aR,9R,10R,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid

Cat. No.: B13856120
M. Wt: 1007.1 g/mol
InChI Key: TWYGNCHWUKMUKE-LPLWZGDLSA-N
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Description

The compound (2S,3S,5R)-6-[[(4S,6aR,6bR,8R,8aR,9R,10R,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid is a complex organic molecule with significant biochemical and pharmacological properties This compound is characterized by its intricate structure, which includes multiple hydroxyl groups and a tetradecahydropicenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and the formation of the tetradecahydropicenyl moiety. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods allow for the efficient and consistent production of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or alkanes.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its ability to modulate biological pathways and its potential as a drug candidate.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular processes. The compound’s multiple hydroxyl groups and tetradecahydropicenyl moiety play a crucial role in its binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetradecahydropicenyl derivatives and glycosylated molecules with multiple hydroxyl groups. Examples include:

  • (2S,3S,5R)-6-[[(4S,6aR,6bR,8R,8aR,9R,10R,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of the tetradecahydropicenyl moiety, which imparts unique biochemical properties and potential therapeutic applications. Its ability to interact with multiple molecular targets and modulate various biochemical pathways makes it a valuable compound for scientific research and potential drug development.

Properties

Molecular Formula

C48H78O22

Molecular Weight

1007.1 g/mol

IUPAC Name

(2S,3S,5R)-6-[[(4S,6aR,6bR,8R,8aR,9R,10R,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid

InChI

InChI=1S/C48H78O22/c1-43(2)13-20-19-7-8-24-44(3)11-10-26(45(4,17-51)23(44)9-12-46(24,5)47(19,6)14-25(53)48(20,18-52)38(62)37(43)61)67-42-35(69-41-32(59)30(57)28(55)22(16-50)66-41)33(60)34(36(70-42)39(63)64)68-40-31(58)29(56)27(54)21(15-49)65-40/h7,20-38,40-42,49-62H,8-18H2,1-6H3,(H,63,64)/t20?,21-,22-,23?,24?,25-,26?,27-,28-,29+,30+,31-,32-,33?,34+,35-,36+,37+,38+,40+,41+,42?,44+,45-,46-,47+,48+/m1/s1

InChI Key

TWYGNCHWUKMUKE-LPLWZGDLSA-N

Isomeric SMILES

C[C@]12CCC([C@](C1CC[C@@]3(C2CC=C4[C@@]3(C[C@H]([C@@]5(C4CC([C@H]([C@@H]5O)O)(C)C)CO)O)C)C)(C)CO)OC6[C@@H](C([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O

Canonical SMILES

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1O)O)CO)O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C

Origin of Product

United States

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